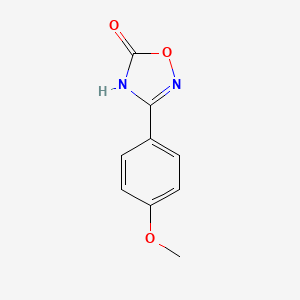
3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5(4H)-one.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in disease pathways.
Modulation of Receptors: It can bind to and modulate the activity of certain receptors.
Interference with Cellular Processes: It can interfere with cellular processes such as cell division and apoptosis.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5(4H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenyl)-1,2,4-oxadiazol-5(4H)-one: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
IUPAC Name |
3-(4-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXHIDHWALRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
![{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6043396.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043410.png)
![N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6043412.png)
![1-(4-chlorophenyl)-N-{[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6043415.png)
![3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6043430.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6043435.png)
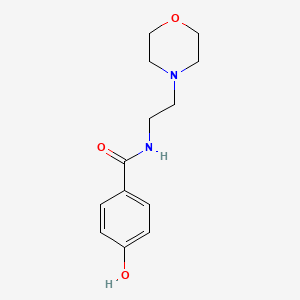
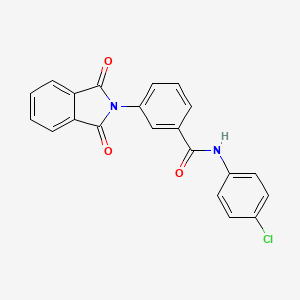
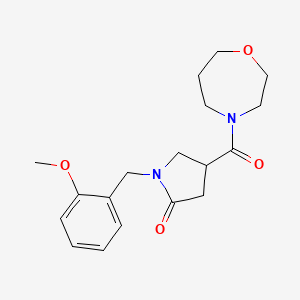
![N-(4-methoxy-2-methylphenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6043458.png)
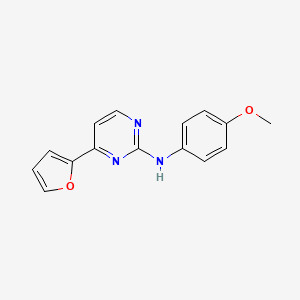
![1-[(2-methyltetrahydro-2-furanyl)carbonyl]-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6043480.png)
